molecular formula C17H21NO4S B5379118 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5379118
M. Wt: 335.4 g/mol
InChI Key: TWVMVYYTKZHYBC-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methyl groups and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl 3,5-dimethyl-4-(m-tolyl)piperazine-1-carboxylate with various reagents under controlled conditions. For instance, a solution of tert-butyl 3,5-dimethyl-4-(m-tolyl)piperazine-1-carboxylate in tetrahydrofuran (THF) at 0°C is treated with 4 M hydrochloric acid (HCl) in dioxane, and the mixture is stirred at 0°C for 1.5 hours and then at room temperature for another 1.5 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit the nuclear translocation of androgen receptors, thereby affecting gene expression and cellular functions . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-(m-tolyl)piperazine-1-carboxylate
  • 4-(5-Methylthiophen-2-yl)-1,4-dihydropyridine derivatives

Uniqueness

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-(5-methylthiophen-2-yl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-9-7-8-12(23-9)15-13(16(19)21-5)10(2)18(4)11(3)14(15)17(20)22-6/h7-8,15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVMVYYTKZHYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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